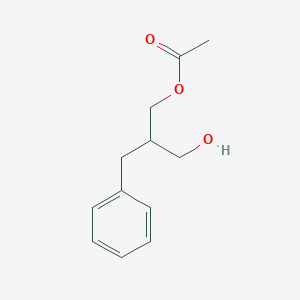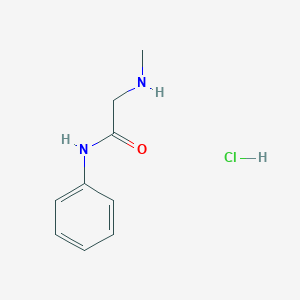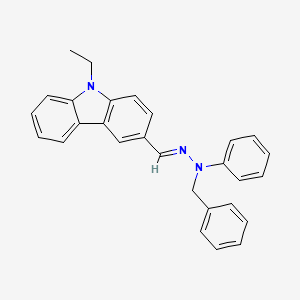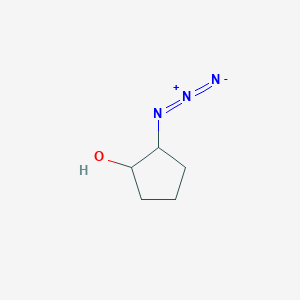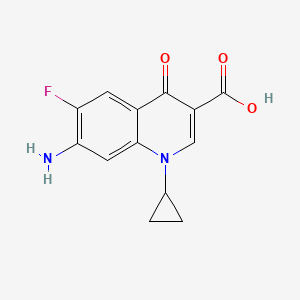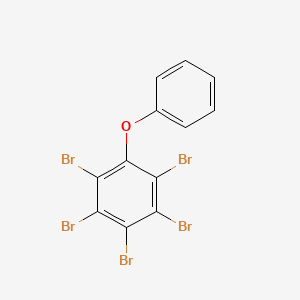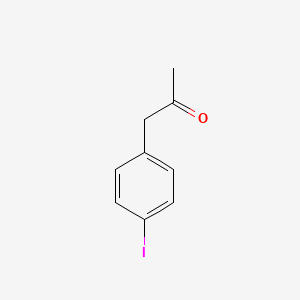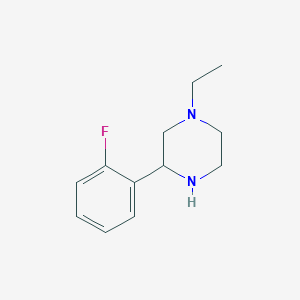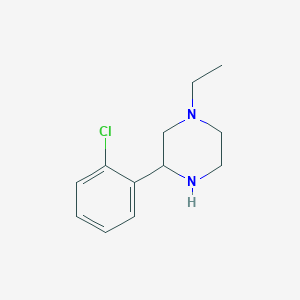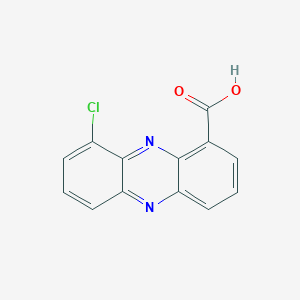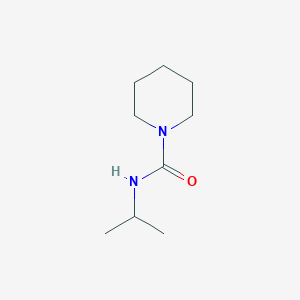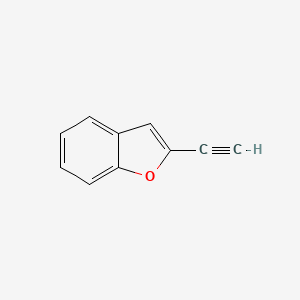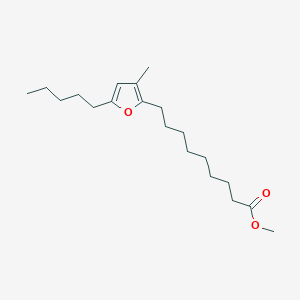
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate is a furan fatty acid derivative known for its unique structural properties and potential applications in various fields. This compound features a furan ring substituted with a methyl and pentyl group, connected to a nonanoic acid methyl ester chain. Furan fatty acids, including this compound, are valued for their radical scavenging and antioxidative properties .
Vorbereitungsmethoden
The synthesis of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate typically involves multiple steps and specific reagents. One common synthetic route starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then subjected to Vilsmeier formylation to obtain the aldehyde, which is further reacted with a ylid to produce stereo isomers of methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate. Selective hydrogenation of these isomers yields the desired compound .
Analyse Chemischer Reaktionen
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Hydrogenation reactions can reduce double bonds present in the compound.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common reagents for these reactions include hydrogen gas with palladium on carbon (Pd-C) for hydrogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential as an inhibitor of neoplasm, showing promise in cancer research.
Wirkmechanismus
The mechanism of action of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The furan ring’s structure allows it to interact with reactive oxygen species, neutralizing them and preventing cellular damage. This compound’s antioxidative properties are attributed to its ability to donate electrons and stabilize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate include other furan fatty acids such as:
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 11-(3-Methyl-5-pentylfuran-2-yl)undecanoic acid
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and applications.
Eigenschaften
IUPAC Name |
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-4-5-10-13-18-16-17(2)19(23-18)14-11-8-6-7-9-12-15-20(21)22-3/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFOYWRLISZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
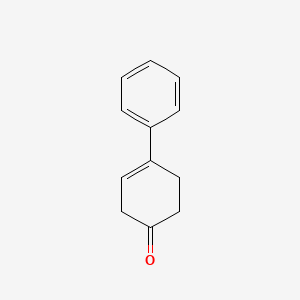
![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)
